molecular formula C13H15NO3 B2811436 N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide CAS No. 2094715-94-1

N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide

Cat. No.: B2811436
CAS No.: 2094715-94-1
M. Wt: 233.267
InChI Key: KOTNFBCCIDKJCK-UHFFFAOYSA-N
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Description

The compound “N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide” is an organic compound . It is classified as a benzene derivative and a heterocyclic compound . Although the exact compound is not particularly important, many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involved several steps including bromination, fusion with heteroaryl halides, and deprotection .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For instance, the compound N,N-Dimethylpentylone has a molecular formula of C14H19NO3 and a molecular weight of 249.3056 g/mol . The InChI Key is PQTJKFUXRBKONZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling . The reaction involved several steps including bromination, fusion with heteroaryl halides, and deprotection .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound 1,3-Benzodioxole is a colorless liquid . It has a molecular weight of 207.2689 .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, novel benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds were found to be competitive inhibitors of cyclooxygenase (COX), an enzyme that plays a crucial role in the biosynthesis of prostaglandins .

Future Directions

Future research could focus on the synthesis of new derivatives of “N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide” and their evaluation for potential biological activities. For instance, one of the amuvatinib derivatives was found to be efficacious in tumor cells experiencing glucose starvation . This suggests that similar compounds could have potential antitumor activity for the treatment of glucose-starved tumors .

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-12(15)14(4-2)8-10-6-5-7-11-13(10)17-9-16-11/h3,5-7H,1,4,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTNFBCCIDKJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C2C(=CC=C1)OCO2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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